molecular formula C21H22N4O4 B11622328 7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11622328
M. Wt: 394.4 g/mol
InChI Key: NGICMCNYWSKLTL-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route may include:

    Starting Materials: 2,4-Dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medicinal applications include the development of new drugs targeting specific biological pathways. The compound’s ability to interact with enzymes and receptors makes it a candidate for drug discovery and development.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: can be compared with other triazolopyrimidines like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H22N4O4/c1-26-14-6-7-15(19(10-14)28-3)17-11-16(24-21-22-12-23-25(17)21)13-5-8-18(27-2)20(9-13)29-4/h5-12,17H,1-4H3,(H,22,23,24)

InChI Key

NGICMCNYWSKLTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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